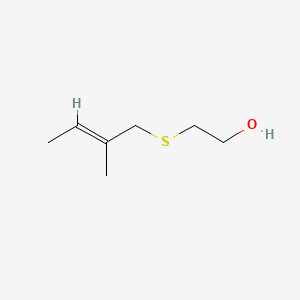

2-((2-Methylbut-2-enyl)thio)ethanol

Description

Structure

3D Structure

Properties

CAS No. |

82010-93-3 |

|---|---|

Molecular Formula |

C7H14OS |

Molecular Weight |

146.25 g/mol |

IUPAC Name |

2-[(E)-2-methylbut-2-enyl]sulfanylethanol |

InChI |

InChI=1S/C7H14OS/c1-3-7(2)6-9-5-4-8/h3,8H,4-6H2,1-2H3/b7-3+ |

InChI Key |

MNHIQPXQJJSRRG-XVNBXDOJSA-N |

Isomeric SMILES |

C/C=C(\C)/CSCCO |

Canonical SMILES |

CC=C(C)CSCCO |

Origin of Product |

United States |

Advanced Synthetic Strategies for 2 2 Methylbut 2 Enyl Thio Ethanol and Structural Analogs

Established Synthetic Pathways to the Thioether Linkage and Ethanol (B145695) Moiety

The formation of the thioether bond is a critical step in the synthesis of 2-((2-Methylbut-2-enyl)thio)ethanol. This can be achieved through several reliable methods, primarily involving the reaction of a sulfur-based nucleophile with a suitable electrophile.

Nucleophilic Substitution Approaches Utilizing Thioalcohols

A primary and straightforward method for synthesizing thioethers is through the nucleophilic substitution reaction of a thiol with an alkyl halide. wikipedia.orgchemrxiv.org In the context of this compound, this typically involves the S-alkylation of 2-mercaptoethanol (B42355) with a prenyl halide, such as prenyl bromide or prenyl chloride. The thiol group of 2-mercaptoethanol acts as a potent nucleophile, attacking the electrophilic carbon of the prenyl halide and displacing the halide leaving group. This reaction is generally carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.

The choice of base and solvent can influence the reaction's efficiency. Common bases include alkali metal hydroxides or carbonates, while polar aprotic solvents are often employed. This method is widely applicable for the synthesis of various thioethers. wikipedia.org

A variation of this approach involves the reaction of ethyl mercaptan with ethylene (B1197577) oxide to produce 2-(ethylthio)ethanol, a structural analog. google.com This reaction is exothermic and can be slow without a catalyst, but the use of ammonium (B1175870) hydroxide (B78521) can promote the reaction, leading to high yields and purity with minimal byproducts. google.com

Table 1: Nucleophilic Substitution for Thioether Synthesis

| Reactants | Product | Conditions | Reference |

|---|---|---|---|

| 2-Mercaptoethanol, Prenyl halide | This compound | Base (e.g., NaOH, K₂CO₃) | wikipedia.org |

| Ethyl mercaptan, Ethylene oxide | 2-(Ethylthio)ethanol | Ammonium hydroxide | google.com |

Alternative Routes for Thioether Formation

Beyond direct alkylation, several other methods offer versatile pathways to thioether synthesis, often providing advantages in terms of substrate scope, stereoselectivity, and milder reaction conditions.

Mitsunobu Reaction : The Mitsunobu reaction allows for the conversion of primary and secondary alcohols into thioethers with inversion of configuration. organic-chemistry.orgyoutube.com This reaction involves an alcohol, a thiol, a phosphine (B1218219) (like triphenylphosphine), and an azodicarboxylate (such as DEAD or DIAD). organic-chemistry.orgyoutube.com While effective for many substrates, the reaction can be sensitive to steric hindrance at the electrophilic carbon. nih.govbeilstein-journals.org Modified Mitsunobu conditions, using benzoquinone derivatives instead of azodicarboxylates, have been developed to synthesize sterically hindered tertiary thioethers. nih.govbeilstein-journals.org

Thiol-Ene Reaction : This reaction involves the addition of a thiol across a double bond of an alkene to form a thioether. wikipedia.org It can be initiated by radicals (light or heat) or catalyzed by a base, typically resulting in an anti-Markovnikov addition. wikipedia.orgacsgcipr.org The thiol-ene reaction is considered a "click chemistry" process due to its high efficiency, stereoselectivity, and mild reaction conditions. wikipedia.org It has been used in various applications, including the synthesis of thioether-tethered peptides. nih.gov

Thiol-Michael Addition : The thia-Michael reaction is a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. rsc.orgnih.gov This reaction is often catalyzed by a weak base or a nucleophile and is highly efficient for forming carbon-sulfur bonds under mild conditions. nih.govacs.org It has been used to synthesize poly(β-thioether ester)s from derivatives of 5-hydroxymethylfurfural. rsc.org

Table 2: Alternative Thioether Synthesis Methods

| Reaction | Description | Key Features |

|---|---|---|

| Mitsunobu Reaction | Converts alcohols to thioethers using a phosphine and an azodicarboxylate. organic-chemistry.orgyoutube.com | Inversion of stereochemistry. organic-chemistry.org |

| Thiol-Ene Reaction | Addition of a thiol to an alkene. wikipedia.org | High efficiency, anti-Markovnikov selectivity. wikipedia.orgacsgcipr.org |

Methodologies for Incorporating the 2-Methylbut-2-enyl Moiety

The introduction of the 2-methylbut-2-enyl (prenyl) group is a key step in the synthesis of the target compound and its analogs. This can be achieved through various prenylation strategies.

Prenylation Reactions in Complex Molecular Structures

Prenylation, the attachment of a prenyl group to a molecule, is a common modification in natural products and is crucial for their biological activity. nih.gov Synthetic methods for prenylation often mimic biosynthetic pathways.

Electrophilic Aromatic Substitution (EAS) : Prenylated phenols can be synthesized via EAS, where a hydroxylated aromatic compound reacts with a prenylating agent. nih.gov

Enzymatic Prenylation : Prenyltransferases are enzymes that catalyze the transfer of prenyl groups to various substrates, including proteins and small molecules. nih.govnih.govresearchgate.net For instance, farnesyltransferase can attach a farnesyl group (a longer isoprenoid chain) to a cysteine residue in a protein. researchgate.net The enzyme LynF has been shown to O-prenylate tyrosine in cyclic peptides. nih.gov

Olefinic Alkylation and Cross-Coupling Strategies

Modern synthetic methods provide powerful tools for forming carbon-carbon and carbon-heteroatom bonds, which can be applied to the synthesis of prenylated compounds.

Cross-Coupling Reactions : Transition-metal-catalyzed cross-coupling reactions are a versatile strategy for synthesizing thioethers. thieme-connect.com For example, palladium-catalyzed reactions can be used to form C-S bonds. thieme-connect.com A transition-metal-free electrochemical method has been developed for the cross-coupling of allylic iodides with disulfides to form allylic thioethers. acs.org

Heck Reaction : The Heck reaction can be used to couple an unsaturated halide with an alkene. A process for synthesizing 2-thiopheneethanol, a related compound, utilizes a Heck reaction between 2-bromothiophene (B119243) and an appropriate alkene. patsnap.com

Asymmetric Synthesis and Stereochemical Control

The synthesis of chiral thioethers with high enantiomeric purity is an important area of research, as chirality can significantly impact the biological activity of a molecule. acs.orgacs.org

Stereospecific substitution reactions are a common approach for constructing chiral thioethers. nih.gov For example, the SN2 displacement of a leaving group on a chiral carbon by a sulfur nucleophile proceeds with inversion of configuration, allowing for the synthesis of enantiomerically pure thioethers. nih.gov

The Mitsunobu reaction is also a valuable tool for stereochemical control, as it proceeds with clean inversion of the stereocenter at the alcohol. organic-chemistry.orgyoutube.com

Furthermore, asymmetric catalysis using chiral metal complexes or organocatalysts can be employed to achieve enantioselective synthesis of thioethers. acs.orgwiley.com For instance, chiral iron(III)-salen complexes have been used to catalyze the enantioselective conjugate addition of thiols to dienones. organic-chemistry.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Mercaptoethanol |

| 2-Thiopheneethanol |

| 5-Hydroxymethylfurfural |

| Diethylazodicarboxylate (DEAD) |

| Diisopropylazodicarboxylate (DIAD) |

| Ethyl mercaptan |

| Ethylene oxide |

| Phenyl ether |

| Phenoxathiin |

| Prenyl bromide |

| Prenyl chloride |

| Thiophenol |

| Triphenylphosphine |

| 2-(Ethylthio)ethanol |

| 2-Bromothiophene |

| Malic acid |

| 1-Phenyl-2-propanol |

Enantioselective Approaches to Allylic Systems in Thioether Synthesis

The creation of chiral centers in allylic thioethers is a significant challenge in organic synthesis. The development of enantioselective methods is crucial for accessing specific stereoisomers, which may exhibit distinct biological activities. While specific enantioselective syntheses of this compound are not extensively documented, several powerful catalytic systems have been established for the asymmetric synthesis of related allylic thioethers. These methods can, in principle, be adapted for the target molecule.

One prominent strategy involves the use of chiral catalysts to control the enantioselectivity of the carbon-sulfur bond formation. For instance, the sulfa-Michael addition to cyclobutenes has been rendered highly enantioselective through the use of chiral bifunctional acid-base catalysts, such as those derived from chinchona alkaloids and squaramides. nih.govresearchgate.net These catalysts can activate both the thiol nucleophile and the electrophilic acceptor, facilitating a stereocontrolled addition. This approach has successfully yielded thio-substituted cyclobutanes with excellent enantiomeric ratios (up to 99.7:0.3 er). nih.govresearchgate.net Adapting this methodology to an acyclic precursor of this compound would require the synthesis of a suitable α,β-unsaturated electrophile that can undergo conjugate addition with 2-mercaptoethanol in the presence of a chiral catalyst.

Another powerful tool for the enantioselective synthesis of chiral thioethers is the use of enzymes. Ene-reductases (EREDs) have emerged as effective biocatalysts for the asymmetric synthesis of chiral γ-thioether ketones. This method involves a radical-mediated C-C bond formation between α-bromoacetophenones and pro-chiral vinyl sulfides, followed by an enantioselective hydrogen atom transfer from the flavin mononucleotide (FMN) cofactor of the enzyme. mdpi.com This biocatalytic approach offers access to either enantiomer of the product depending on the choice of the ene-reductase, with high enantiomeric excess (>99.5% ee) achieved in some cases. mdpi.com The synthesis of an enantiopure precursor to this compound could be envisioned using a similar enzymatic strategy.

Furthermore, the preparation of enantiopure (thiolan-2-yl)diphenylmethanol has been achieved through a sequence involving a double nucleophilic substitution and a Shi epoxidation, demonstrating the utility of chiral auxiliaries and reagents in the synthesis of complex sulfur-containing molecules. nih.gov

Diastereoselective Synthesis of this compound Analogs

The synthesis of analogs of this compound with multiple stereocenters necessitates diastereoselective control. Such control is often achieved by taking advantage of substrate-inherent stereochemical biases or by employing chiral reagents and catalysts.

A notable example of achieving high diastereoselectivity is the sulfa-Michael addition to substituted cyclobutenes. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base has been shown to afford thio-cyclobutane esters and amides with high diastereomeric ratios (>95:5 dr). nih.govresearchgate.net This diastereoselectivity arises from the thermodynamic control of the addition of the thiol to the cyclobutene (B1205218) ring.

For acyclic systems, the hydroboration of allenes followed by aldehyde allylboration offers a powerful method for the diastereo- and enantioselective synthesis of 1,2-diols, which are structural motifs that could be incorporated into analogs of this compound. scispace.com The hydroboration of allenes with diisopinocampheylborane (B13816774) ((Ipc)₂BH) can be controlled to selectively form either the kinetic or thermodynamic allylborane isomer. Subsequent reaction with an aldehyde proceeds with high diastereoselectivity, providing access to either syn- or anti-2-methyl-1,2-diols. scispace.com This sequence could be adapted to synthesize diastereomerically enriched analogs by using a sulfur-containing aldehyde or by further functionalizing the resulting diol.

Synthesis of Functionally Modified Derivatives

The synthesis of functionally modified derivatives of this compound is essential for probing its mechanism of action in biological systems and for structure-activity relationship (SAR) studies.

To investigate the biological importance of the thioether and alcohol moieties, derivatives are often synthesized where these groups are modified or replaced. For example, the thioether could be oxidized to the corresponding sulfoxide (B87167) or sulfone to explore the effect of oxidation state on biological activity.

The synthesis of derivatives often involves the reaction of a core scaffold with various functionalized reagents. For instance, 2-thiopyrimidine derivatives have been synthesized in a one-pot reaction of functionalized amines with isothiocyanates. nih.gov This approach allows for the introduction of a wide range of substituents to probe their influence on biological targets such as protein kinases. nih.gov Similarly, 2-(thio)ureabenzothiazoles, which have a broad spectrum of biological activities, are synthesized from 2-aminobenzothiazoles and iso(thio)cyanates or other electrophilic partners. mdpi.comresearchgate.netnih.gov These synthetic strategies could be applied to create a library of derivatives of this compound for biological screening. For example, the ethanol hydroxyl group could be derivatized to form esters, ethers, or carbamates, while the prenyl group could be modified to explore the impact of lipophilicity and steric bulk.

Isosteric replacement is a common strategy in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of a lead compound. For this compound, the thioether sulfur atom could be replaced with a selenium atom (a selenoether) or an oxygen atom (an ether), or even a methylene (B1212753) group. The alcohol functionality could be replaced with an amine, an amide, or a carboxylic acid to investigate the importance of the hydrogen bonding capacity of the hydroxyl group.

The synthesis of such isosteres would require different synthetic approaches. For instance, the synthesis of a selenoether analog would involve the use of a selenium nucleophile, such as a selenol, in a reaction with a suitable prenyl electrophile. The synthesis of an ether analog would follow a standard Williamson ether synthesis. The replacement of the alcohol with an amine would likely proceed through the conversion of the alcohol to a leaving group followed by nucleophilic substitution with an amine or an azide (B81097) and subsequent reduction.

Innovations in Green Chemistry for Synthesis of this compound and Related Compounds

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to reduce environmental impact. For the synthesis of this compound and its analogs, several green approaches can be considered.

One key aspect is the use of environmentally benign solvents and catalysts. The use of enzymes, as discussed in the context of enantioselective synthesis, is a prime example of a green approach, as enzymes operate under mild conditions in aqueous media. mdpi.com Furthermore, the development of metal-free catalytic systems for C-S bond formation is an important area of research to avoid the use of toxic and expensive heavy metals.

The direct synthesis of this compound can be achieved through the reaction of 3-methylbut-2-enyl halides with 2-mercaptoethanol. ontosight.ai While effective, this method generates halide salts as byproducts. Greener alternatives could involve the direct addition of 2-mercaptoethanol to isoprene (B109036) or a related diene, catalyzed by a reusable solid acid or a biocatalyst.

Moreover, the use of renewable starting materials is a cornerstone of green chemistry. Ethanol itself can be produced from renewable resources through fermentation. thegoodscentscompany.com The development of synthetic routes that utilize bio-based feedstocks for the prenyl moiety would further enhance the green credentials of the synthesis of this compound. For example, research into upgrading bio-ethanol to higher-order alcohols and other chemicals is an active area that could provide sustainable pathways to key synthons. thegoodscentscompany.com

Chemical Reactivity and Transformation Studies of 2 2 Methylbut 2 Enyl Thio Ethanol

Transformations at the Thioether Linkage

The sulfur atom of the thioether group in 2-((2-Methylbut-2-enyl)thio)ethanol is susceptible to oxidation and alkylation, and the entire linkage can be subject to cleavage and rearrangement processes.

Oxidation Reactions of the Sulfur Atom

The sulfur atom in this compound can be selectively oxidized to form either the corresponding sulfoxide (B87167) or sulfone, depending on the oxidizing agent and reaction conditions. These transformations are significant as they alter the polarity, solubility, and electronic properties of the molecule.

The oxidation to the sulfoxide is typically achieved using mild oxidizing agents. Common reagents for this transformation include one equivalent of hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. princeton.edu The reaction is generally highly selective for the formation of the sulfoxide over the sulfone when the stoichiometry of the oxidant is carefully controlled.

Further oxidation of the sulfoxide, or direct oxidation of the thioether with stronger oxidizing agents, yields the corresponding sulfone. Reagents such as excess hydrogen peroxide, often with a catalyst like sodium tungstate, or potassium permanganate (B83412) are effective for this purpose. beilstein-journals.org The conversion of the thioether to the sulfone represents a two-step oxidation process, and it is generally more challenging to stop at the sulfoxide stage without any over-oxidation to the sulfone. wiley-vch.de

| Oxidizing Agent | Target Product | Typical Conditions | Reference |

| H₂O₂ (1 equiv), Acetic Acid | 2-((2-Methylbut-2-enyl)sulfinyl)ethanol (Sulfoxide) | Room temperature | princeton.edu |

| m-CPBA (1 equiv) | 2-((2-Methylbut-2-enyl)sulfinyl)ethanol (Sulfoxide) | CH₂Cl₂, 0 °C to room temperature | masterorganicchemistry.com |

| H₂O₂ (excess), Na₂WO₄ | 2-((2-Methylbut-2-enyl)sulfonyl)ethanol (Sulfone) | Room temperature to 50 °C | beilstein-journals.org |

| KMnO₄ | 2-((2-Methylbut-2-enyl)sulfonyl)ethanol (Sulfone) | Acetone/Water, 0 °C to room temperature |

Alkylation and Onium Salt Formation

The lone pair of electrons on the sulfur atom allows for its alkylation, leading to the formation of a sulfonium (B1226848) salt. This reaction typically involves treatment of the thioether with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or an alkyl triflate. The resulting sulfonium salt is a positively charged species that can be useful as an intermediate in various synthetic transformations. For instance, sulfonium salts can act as leaving groups in substitution and elimination reactions or can be used to generate sulfur ylides for epoxidation reactions. youtube.com

The formation of the sulfonium salt enhances the water solubility of the molecule and introduces a reactive handle for further functionalization. The reaction is a standard SN2 process where the sulfur atom acts as the nucleophile.

| Alkylating Agent | Product Type | Typical Conditions | Reference |

| Methyl Iodide | Sulfonium Iodide Salt | Neat or in a polar solvent like acetone | youtube.com |

| Methyl Triflate | Sulfonium Triflate Salt | Dichloromethane at room temperature |

Cleavage and Rearrangement Processes

The thioether linkage in this compound can be cleaved under specific conditions. Reductive cleavage can be achieved using dissolving metal reductions (e.g., sodium in liquid ammonia) or with certain metal complexes. Acid-catalyzed cleavage is also possible, particularly with strong acids like hydrobromic or hydroiodic acid, although this can sometimes be accompanied by reactions at the alkene. researchgate.net

Rearrangement reactions involving the thioether moiety are also known, particularly those involving the adjacent alkene. For example, under certain catalytic or thermal conditions, a wiley-vch.deresearchgate.net-sigmatropic rearrangement could potentially occur, although this is more common for allylic sulfoxides derived from the parent thioether. The researchgate.netmdpi.com-Wittig rearrangement is another possibility under strongly basic conditions, leading to the formation of a rearranged alcohol. organic-chemistry.orgwikipedia.org

Reactions Involving the Terminal Alkene Moiety

The 2-methylbut-2-enyl group contains a trisubstituted double bond that readily undergoes electrophilic addition and cycloaddition reactions.

Electrophilic Additions (e.g., Halogenation, Hydroboration, Epoxidation)

The electron-rich double bond of the alkene is susceptible to attack by electrophiles.

Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond proceeds readily to form the corresponding dihaloalkane. This reaction typically occurs in an inert solvent like dichloromethane. youtube.com The reaction proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms.

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov hydration of the alkene. In the first step, a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex, BH₃·THF) adds across the double bond, with the boron atom attaching to the less substituted carbon. youtube.comyoutube.comyoutube.com Subsequent oxidation of the organoborane intermediate with hydrogen peroxide in a basic solution yields the corresponding alcohol. youtube.comyoutube.comyoutube.com

Epoxidation: The alkene can be converted to an epoxide (oxirane) by treatment with a peroxy acid, such as m-CPBA. masterorganicchemistry.com This reaction involves the transfer of an oxygen atom from the peroxy acid to the double bond in a concerted manner, resulting in the formation of a three-membered ring containing oxygen. The thioether group may also be oxidized under these conditions, so careful control of the reaction is necessary if selective epoxidation is desired. researchgate.net

| Reaction Type | Reagent(s) | Product | Typical Conditions | Reference |

| Halogenation (Bromination) | Br₂ | 2-((2,3-Dibromo-2-methylbutyl)thio)ethanol | CH₂Cl₂, 0 °C to room temperature | youtube.com |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 2-((3-Hydroxy-2-methylbutyl)thio)ethanol | THF, then aqueous NaOH/H₂O₂ | youtube.com |

| Epoxidation | m-CPBA | 2-((2-(2-Methyloxiran-2-yl))thio)ethanol | CH₂Cl₂, 0 °C to room temperature | masterorganicchemistry.com |

Cycloaddition Reactions for Ring Formation

The alkene moiety can participate in cycloaddition reactions to form various cyclic structures. A prominent example is the Diels-Alder reaction, where the alkene can act as a dienophile if reacted with a suitable diene. researchgate.netmdpi.com This [4+2] cycloaddition is a powerful tool for the stereoselective synthesis of six-membered rings. The reactivity of the alkene in Diels-Alder reactions is influenced by its electronic properties and the nature of the diene.

Other types of cycloadditions, such as [2+2] cycloadditions, are also possible, often under photochemical conditions, to form four-membered rings. wikipedia.org The specific conditions and outcomes of these reactions would depend on the reaction partner and the catalyst used.

Olefin Metathesis for Structural Diversification

The presence of a trisubstituted alkene in the form of a 2-methylbut-2-enyl (prenyl) group suggests the potential for olefin metathesis reactions. Cross-metathesis, a powerful tool for carbon-carbon bond formation, could theoretically be employed to introduce a wide range of substituents, thereby diversifying the molecular structure. organic-chemistry.orgillinois.edunih.gov This would involve reacting this compound with various olefin partners in the presence of a suitable catalyst, such as a Grubbs or Schrock-type catalyst. illinois.edunih.gov However, no studies have been found that specifically report the application of olefin metathesis to this compound, leaving the efficiency, selectivity, and substrate scope of such reactions unknown.

Reactivity of the Primary Alcohol Functionality

The primary alcohol moiety is a versatile functional group that can undergo a variety of transformations.

Esterification and Etherification Reactions

Standard esterification protocols, such as the Fischer esterification with carboxylic acids under acidic catalysis, or acylation with acid chlorides or anhydrides, would be expected to convert the primary alcohol of this compound into the corresponding esters. Similarly, etherification, for instance, through the Williamson ether synthesis by deprotonation of the alcohol followed by reaction with an alkyl halide, should be feasible. Despite the general reliability of these reactions, no literature detailing the specific conditions or outcomes for this substrate has been identified.

Oxidation to Carbonyl Compounds

The primary alcohol is susceptible to oxidation to form either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions. Milder reagents would be expected to yield the corresponding aldehyde, while stronger oxidizing agents would likely lead to the carboxylic acid. The presence of the sulfur atom and the double bond within the molecule would necessitate careful selection of the oxidant to avoid undesired side reactions. However, specific studies on the controlled oxidation of this compound are absent from the scientific record.

Multi-Component Reactions and Cascade Transformations

The bifunctional nature of this compound, possessing both a nucleophilic alcohol and a reactive alkene, makes it a potential candidate for multi-component and cascade reactions. These complex transformations, which form multiple bonds in a single operation, could lead to the rapid assembly of intricate molecular architectures. For instance, a cascade reaction could be initiated at either the alcohol or the alkene functionality, with the other group participating in a subsequent intramolecular step. Unfortunately, there is no documented evidence of this compound being utilized in such sophisticated reaction sequences.

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 2-((2-Methylbut-2-enyl)thio)ethanol, offering unparalleled insight into the connectivity and chemical environment of its constituent atoms.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy of this compound provides a detailed picture of the hydrogen atoms within the molecule. The chemical shifts observed are indicative of the electronic environment of the protons. For instance, the protons of the two methyl groups attached to the double bond are in slightly different chemical environments due to the asymmetry of the substitution on the double bond. This results in distinct signals for these two groups. The vinylic proton also shows a characteristic chemical shift.

¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (ppm) |

| =CH- | 5.30 (tq, J = 7.2, 1.3 Hz, 1H) |

| -CH₂-S- | 3.20 (d, J = 7.2 Hz, 2H) |

| -S-CH₂-CH₂-OH | 3.65 (t, J = 6.5 Hz, 2H) |

| -CH₂-OH | 2.75 (t, J = 6.5 Hz, 2H) |

| C(CH₃)₂ | 1.75 (s, 3H) |

| =C(CH₃)- | 1.68 (s, 3H) |

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the double bond are found in the characteristic downfield region for sp² hybridized carbons.

¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (ppm) |

| C (CH₃)₂ | 134.5 |

| =C H- | 122.1 |

| -C H₂-S- | 35.8 |

| -S-C H₂-CH₂-OH | 60.9 |

| -CH₂-C H₂-OH | 35.2 |

| C (CH₃)₂ | 25.7 |

| =C(C H₃)- | 17.8 |

Two-Dimensional (2D) NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to further elucidate the intricate structure of this compound. COSY spectra reveal proton-proton couplings, helping to establish the connectivity between adjacent protons. HSQC spectra correlate directly bonded proton and carbon atoms, confirming the assignments made from the 1D NMR spectra. These advanced techniques provide a robust and unambiguous structural confirmation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to deduce the structural components of this compound by analyzing its fragmentation pattern upon ionization.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a vital tool for the analysis of this compound, particularly when it is present in a complex mixture. The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each component, allowing for its identification and quantification. This technique is particularly useful in quality control and in the analysis of natural product extracts where this compound might be found.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate determination of the molecular mass of this compound. This precision allows for the determination of the elemental composition of the molecule and its fragments with a high degree of confidence. The exact mass measurement helps to distinguish between compounds with the same nominal mass but different elemental formulas, which is crucial for the unambiguous identification of the compound. The molecular ion peak [M]⁺ for this compound would be observed at a specific m/z value, and its fragmentation pattern would reveal the loss of specific neutral fragments, such as water, or various hydrocarbon and sulfur-containing moieties.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its constituent functional groups: the hydroxyl (-OH) group, the carbon-carbon double bond (C=C), carbon-sulfur (C-S) bond, and various carbon-hydrogen (C-H) bonds.

The presence of the hydroxyl group would be confirmed by a strong, broad absorption band in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. chemicalbook.com The C-O stretching vibration associated with the primary alcohol would likely appear in the 1050-1260 cm⁻¹ range. thegoodscentscompany.comontosight.ai

The alkene functionality, specifically the trisubstituted double bond in the 2-methylbut-2-enyl moiety, is expected to show a C=C stretching vibration around 1660-1680 cm⁻¹. nist.govdocbrown.info Additionally, the vinylic C-H stretching vibration should appear at a frequency slightly above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. nist.govnih.gov The C-H bending vibrations for a trisubstituted alkene are anticipated in the 800-840 cm⁻¹ region of the fingerprint district. docbrown.info

The thioether linkage (C-S) typically produces weak absorption bands in the fingerprint region, which can be difficult to assign definitively. However, their presence can be inferred by the absence of the characteristic S-H stretching band (around 2550-2600 cm⁻¹) that would be present in a thiol. The various aliphatic C-H bonds from the methyl and methylene (B1212753) groups will result in stretching absorptions in the 2850-2975 cm⁻¹ range and bending vibrations around 1370-1470 cm⁻¹. nist.gov

Table 1: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) | Intensity |

| Alcohol (-OH) | O-H Stretch (H-bonded) | 3200-3600 | Strong, Broad |

| Alcohol (C-O) | C-O Stretch | 1050-1260 | Moderate to Strong |

| Alkene (C=C) | C=C Stretch | 1660-1680 | Weak to Moderate |

| Alkene (=C-H) | C-H Stretch | 3000-3100 | Moderate |

| Alkene (=C-H) | C-H Bend (oop) | 800-840 | Moderate |

| Alkane (C-H) | C-H Stretch | 2850-2975 | Strong |

| Thioether (C-S) | C-S Stretch | 600-800 | Weak |

Advanced Chromatographic Separations for Isolation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures or natural extracts and for assessing its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique for the analysis of a wide range of organic compounds. For a molecule like this compound, which possesses both polar (hydroxyl) and non-polar (hydrocarbon chain) characteristics, reversed-phase HPLC (RP-HPLC) would be the method of choice.

Method development would involve optimizing several parameters to achieve good resolution and peak shape. A C18 or C8 stationary phase would be suitable, providing a non-polar surface for interaction. The mobile phase would typically consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. chemicalbook.com Gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to ensure the timely elution of the compound while separating it from more polar or non-polar impurities.

Detection could be achieved using a UV detector, as the carbon-carbon double bond will exhibit some absorbance in the lower UV region (around 200-220 nm). However, for more sensitive and selective detection, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) could be employed, especially if the UV absorbance is weak. For quantitative analysis, a calibration curve would be constructed by injecting standards of known concentrations. The development of HPLC methods for sulfur-containing biomolecules and compounds with hydroxyl groups is well-established and provides a solid foundation for analyzing this specific thioether.

Gas Chromatography (GC) for Volatile Compound Analysis

Given its molecular weight and the presence of a volatile prenyl group, this compound is expected to be sufficiently volatile and thermally stable for Gas Chromatography (GC) analysis. GC is particularly well-suited for the analysis of volatile sulfur compounds, which are often key components of flavors and aromas.

A typical GC analysis would involve injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The choice of the stationary phase is crucial for separation. A mid-polar column, such as one containing a cyanopropylphenyl polysiloxane phase, could provide good separation based on the compound's polarity. Alternatively, a wax-type column could also be effective.

The oven temperature program would be optimized to ensure good separation of the target analyte from any impurities. A flame ionization detector (FID) would provide a robust and sensitive response. For more selective detection of this sulfur-containing compound, a sulfur-specific detector like a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD) could be utilized, significantly reducing matrix interference.

Hyphenated Techniques in Structural Characterization

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the unambiguous identification of compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) would be a primary tool for the structural confirmation of this compound. After separation by GC, the compound would enter the mass spectrometer, where it would be ionized, typically by electron impact (EI). The resulting mass spectrum would show the molecular ion peak (M⁺), confirming the molecular weight. The fragmentation pattern would provide valuable structural information. For instance, fragmentation of the 2-methylbut-2-enyl group is expected to yield characteristic ions. The mass spectra of related compounds like 2-methylbut-2-ene and various thioethers can serve as a reference for interpreting the fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique, particularly useful if the compound has limited thermal stability or volatility. An LC-MS method would likely employ a reversed-phase HPLC separation coupled to an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. ESI is a soft ionization technique that would likely yield a prominent protonated molecule [M+H]⁺, confirming the molecular weight with high accuracy. Tandem mass spectrometry (MS/MS) could be performed on the [M+H]⁺ ion to induce fragmentation and obtain structural information, similar to that obtained from GC-MS. The development of LC-MS methods for the analysis of thiol-containing compounds is well-documented and can be adapted for this thioether.

Computational Chemistry and Theoretical Investigations of 2 2 Methylbut 2 Enyl Thio Ethanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules. mdpi.comresearchgate.net

Electronic Structure and Bonding Analysis

The electronic structure of 2-((2-Methylbut-2-enyl)thio)ethanol is characterized by the interplay of its key functional groups: the thioether linkage, the carbon-carbon double bond of the prenyl group, and the hydroxyl group. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides critical insights into the molecule's reactivity.

In analogous organosulfur compounds, the HOMO is often localized on the sulfur atom and the C=C double bond, indicating that these are the primary sites for electrophilic attack and oxidation. mdpi.com Conversely, the LUMO is typically distributed over the σ* orbitals of the C-S and C-O bonds, suggesting pathways for nucleophilic attack.

Table 1: Representative Frontier Orbital Energies for a Thioether Moiety

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Primarily localized on the sulfur atom and π-system of the double bond. |

| LUMO | +1.2 | Distributed across the antibonding orbitals of the C-S and C-O bonds. |

| HOMO-LUMO Gap | 9.7 | Indicates the kinetic stability and chemical reactivity of the molecule. |

Note: The values in this table are illustrative and based on typical DFT calculations for similar organosulfur compounds. Specific values for this compound would require dedicated computational analysis.

Spectroscopic Property Predictions

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for structure verification and interpretation of experimental data.

DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide theoretical ¹H and ¹³C NMR spectra. researchgate.net For this compound, the predicted ¹H NMR spectrum would show characteristic signals for the vinyl protons of the prenyl group, the methylene (B1212753) groups adjacent to the sulfur and oxygen atoms, and the methyl groups. Similarly, the ¹³C NMR spectrum would provide distinct signals for each carbon atom, reflecting its local electronic environment.

IR spectroscopy predictions are based on the calculation of vibrational frequencies corresponding to the stretching and bending of chemical bonds. Key predicted vibrational bands for this molecule would include the O-H stretch of the alcohol, C-H stretches of the alkyl and vinyl groups, the C=C stretch of the prenyl group, and C-S stretching vibrations.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethylthio chain and the prenyl group in this compound allows for multiple conformational isomers. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms in space.

Molecular mechanics or DFT calculations can be used to perform a systematic search of the potential energy surface. For a flexible molecule like this, several low-energy conformers are expected to exist, differing in the torsion angles around the C-S, S-C, and C-O bonds. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. Studies on similar flexible thioethers have shown that the gauche and anti-conformations around the C-S bond are often close in energy.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape, showing how the molecule explores different shapes over time in a given environment (e.g., in a solvent). nih.gov MD simulations would be particularly useful for understanding how intramolecular hydrogen bonding between the hydroxyl group and the sulfur atom or the π-system of the double bond might influence the preferred conformations.

Reaction Mechanism Studies and Transition State Theory

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For this compound, several reaction types could be explored.

One important reaction class for this molecule is the thiol-ene reaction, where a thiol adds across a double bond. wikipedia.org Although this molecule is a thioether, understanding the reverse reaction or related radical additions to the double bond could be computationally modeled. Such studies would involve locating the transition state for the addition of a radical to the double bond and calculating the activation barrier using methods like Transition State Theory.

Another area of interest is the oxidation of the sulfur atom. The thioether group can be oxidized to a sulfoxide (B87167) and then to a sulfone. Computational studies can elucidate the mechanism of these oxidation reactions, for example, with hydrogen peroxide or other oxidizing agents, by modeling the reaction pathway and calculating the energies of intermediates and transition states.

Structure-Activity Relationship (SAR) Modeling for Mechanistic Insights

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or a particular chemical property. nih.gov While specific SAR studies on this compound are not available, we can hypothesize how such a study might be designed for a class of related thioether derivatives.

By systematically modifying the structure of this compound—for example, by changing the substituents on the double bond, altering the length of the ethanol (B145695) chain, or introducing different functional groups—and computationally predicting a specific property (e.g., reactivity, toxicity, or binding affinity to a biological target), a QSAR (Quantitative Structure-Activity Relationship) model could be developed.

Such a model would use molecular descriptors (e.g., electronic properties like HOMO/LUMO energies, steric parameters, and hydrophobicity) to build a mathematical equation that predicts the activity. This can provide mechanistic insights into which structural features are most important for a given effect.

In Silico Screening for Potential Biological Interactions

In silico screening, including molecular docking, is a computational technique used to predict the binding of a small molecule to a biological target, such as a protein or enzyme. mdpi.comnih.gov This can help to identify potential biological activities and guide further experimental research.

Given the structural features of this compound, it could be docked against various protein targets. For example, the prenyl group is a common motif in natural products that interact with a wide range of enzymes. The thioether and alcohol functionalities could form hydrogen bonds and other interactions with amino acid residues in a protein's active site.

A typical molecular docking study would involve generating a 3D model of the compound and placing it into the binding site of a target protein. A scoring function then estimates the binding affinity. This process could be repeated for a large library of proteins to identify potential targets for which this compound shows a high predicted affinity.

Mechanistic Research on Biological Activities of 2 2 Methylbut 2 Enyl Thio Ethanol and Its Analogs Non Human Focus

Investigations into Isoprenoid Biosynthesis Modulation

The isoprenoid biosynthesis pathways are fundamental for the production of a vast array of essential molecules in most living organisms. The modulation of these pathways by small molecules has been a significant area of research, particularly for the development of new therapeutic agents. The compound 2-((2-methylbut-2-enyl)thio)ethanol and its analogs, containing both a prenyl group and a thioether linkage, are of interest for their potential to interact with key enzymes in these pathways.

Enzyme Inhibition Studies (e.g., IspH, FPPS, UPPS)

Research into the inhibitory effects of sulfur-containing isoprenoid analogs has revealed potent and specific interactions with key enzymes of the isoprenoid biosynthesis pathways. While direct inhibition studies on this compound are not extensively documented, research on structurally related compounds provides significant insights into its potential mechanisms of action.

IspH (4-hydroxy-3-methylbut-2-enyl diphosphate (B83284) reductase) Inhibition:

IspH is the final enzyme in the methylerythritol 4-phosphate (MEP) pathway, which is essential for isoprenoid biosynthesis in most bacteria, malaria parasites, and plant plastids, but is absent in humans, making it an attractive drug target. acs.orgimrpress.com This enzyme contains a [4Fe-4S] cluster that is crucial for its catalytic activity. acs.org

Studies have shown that analogs of the IspH substrate, (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP), where the C4-hydroxyl group is replaced with a thiol group, are potent inhibitors of IspH. For instance, (E)-4-mercapto-3-methylbut-2-enyl 1-diphosphate, a close analog of the prenylthio moiety of this compound, has demonstrated significant inhibitory activity against E. coli IspH. This inhibition is thought to occur through the coordination of the thiol group to the unique fourth iron atom of the [4Fe-4S] cluster of the enzyme.

| Analog | Target Enzyme | Organism | Inhibition Data |

| (E)-4-mercapto-3-methylbut-2-enyl 1-diphosphate | IspH | Escherichia coli | Potent competitive inhibitor |

FPPS (Farnesyl Pyrophosphate Synthase) and UPPS (Undecaprenyl Pyrophosphate Synthase) Inhibition:

FPPS and UPPS are key enzymes in the synthesis of longer-chain isoprenoids. FPPS catalyzes the formation of the C15 isoprenoid farnesyl pyrophosphate (FPP), a precursor for steroids, and protein prenylation. nih.govnih.gov UPPS is responsible for the synthesis of undecaprenyl pyrophosphate, a lipid carrier essential for bacterial cell wall biosynthesis. nih.govresearchgate.netnih.gov While bisphosphonates are well-known inhibitors of FPPS, there is growing interest in non-bisphosphonate inhibitors. nih.govrsc.org Some natural product-derived compounds, such as certain phenolic diterpenes, have been shown to inhibit FPPS. nih.gov

In the context of UPPS, certain fungal metabolites with complex cyclic structures have been identified as inhibitors. nih.govresearchgate.net Although direct inhibition of FPPS or UPPS by simple prenylthio compounds like this compound has not been detailed, the presence of the lipophilic prenyl group suggests a potential for interaction with the hydrophobic binding sites of these enzymes.

Analogues as Metabolic Pathway Probes

Isoprenoid analogs have proven to be invaluable tools for elucidating the mechanisms and structures of enzymes within the isoprenoid biosynthesis pathways. The incorporation of functionalities like thioethers can provide probes for studying enzyme-substrate interactions. The sulfur atom in a thioether is larger and less electronegative than the oxygen in an ether, which can alter binding affinities and reactivity, providing insights into the stringency of enzyme active sites.

The use of analogs with modified prenyl chains or functional groups allows for the investigation of:

Stereochemical course of reactions: Understanding the precise 3D arrangement of atoms during catalysis.

Substituent effects: How different chemical groups on the substrate affect enzyme activity.

Kinetic isotope effects: To probe transition states of reactions.

Identification of binding sites: Through photoaffinity labeling, where a reactive group is attached to the analog to covalently link it to the enzyme's binding pocket.

While specific studies employing this compound as a metabolic probe are not prominent, the principles established with other isoprenoid analogs suggest its potential utility in this area of research.

Antimicrobial Activity Mechanisms

The search for new antimicrobial agents is a global health priority. Sulfur-containing compounds have long been recognized for their antimicrobial properties. mdpi.comfrontiersin.orgnih.govnih.gov The combination of a sulfur atom and a prenyl group in this compound suggests potential for antimicrobial activity through various mechanisms.

Antibacterial Effects in Microbial Models

Organosulfur compounds, including those derived from plants like garlic and Petiveria alliacea, have demonstrated broad-spectrum antibacterial activity. nih.govnih.gov The antimicrobial action of these compounds is often attributed to the reactivity of the sulfur atom.

A proposed mechanism for the antibacterial action of some sulfur-containing compounds involves the interaction with essential bacterial enzymes and proteins. researchgate.net The sulfur atom can react with the thiol groups (-SH) of cysteine residues in bacterial proteins, leading to the formation of mixed disulfides. This can inactivate critical enzymes involved in various cellular processes, including cell wall synthesis, leading to bacterial growth inhibition or cell death. For instance, some sulfur derivatives of camphor (B46023) have shown activity against Gram-positive bacteria. mdpi.comnih.gov

| Compound Class | Proposed Antibacterial Mechanism |

| Organosulfur Compounds (general) | Interaction with and inactivation of essential bacterial proteins via reaction with thiol groups. |

| Thiosulfinates (from Allium species) | Rapid reaction with cysteine residues in bacterial proteins. researchgate.net |

Antifungal Properties Research

Similar to their antibacterial effects, sulfur-containing compounds also exhibit antifungal properties. nih.govresearchgate.netnih.gov The mechanisms underlying their antifungal activity are also thought to involve the disruption of essential fungal cellular processes. The sulfur metabolism in fungi itself is a potential target for antifungal drugs. frontiersin.orgnih.gov

Research on various sulfur-containing molecules has shown that they can inhibit the growth of pathogenic fungi like Aspergillus species. researchgate.net The introduction of a sulfur atom into a molecule can confer or enhance its antifungal potency. The lipophilic prenyl group in this compound could facilitate its passage through the fungal cell membrane, allowing the sulfur moiety to interact with intracellular targets.

Antioxidant and Anti-Inflammatory Pathway Interrogations in Biological Systems

The antioxidant and anti-inflammatory properties of natural and synthetic compounds are of significant interest for their potential to mitigate oxidative stress and inflammation-related pathologies. Both thiol-containing compounds and prenylated molecules have been independently studied for these activities.

Prenylated phenolic compounds have been extensively reviewed for their anti-inflammatory activities. nih.gov The prenyl group enhances the lipophilicity of these molecules, which can improve their interaction with cell membranes and cellular targets involved in inflammatory pathways. Thymol, a monoterpenoid phenol, has been shown to exert anti-inflammatory effects by modulating signaling pathways such as MAPK and NF-κB, and reducing the production of pro-inflammatory cytokines. nih.gov While this compound is not a phenol, the presence of the prenyl group is a key structural feature shared with many bioactive anti-inflammatory compounds. The anti-inflammatory actions of thiol-containing drugs are also an active area of investigation, as they can act as ROS/RNS scavengers. imrpress.com

| Compound/Class | Potential Bioactivity | Investigated Mechanisms |

| Thiol-containing compounds | Antioxidant | Hydrogen donation to neutralize reactive oxygen species (ROS). rjor.ronih.gov |

| Thiol-containing compounds | Anti-inflammatory | Scavenging of ROS and reactive nitrogen species (RNS) involved in inflammation. imrpress.com |

| Prenylated phenolic compounds | Anti-inflammatory | Modulation of inflammatory signaling pathways (e.g., NF-κB). nih.gov |

| Thymol (a monoterpenoid) | Anti-inflammatory | Reduction of pro-inflammatory cytokine production. nih.gov |

Biotransformation and Metabolism in Model Organisms

The metabolic fate of this compound in biological systems is governed by a series of enzymatic reactions characteristic of thioether metabolism. These processes, observed in various model organisms, primarily involve modifications of the sulfur atom and the attached alkyl chains.

A principal metabolic pathway for thioethers is S-methylation, a reaction catalyzed by the enzyme thioether S-methyltransferase (TEMTase). This enzyme utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor, converting the thioether into a methylsulfonium salt. This process is a common detoxification pathway for xenobiotic thioethers and also plays a role in the metabolism of naturally occurring sulfur compounds.

The general reaction is as follows:

R-S-R' + S-adenosyl-L-methionine → R-S+(CH₃)-R' + S-adenosyl-L-homocysteine

In the context of this compound, this reaction would theoretically yield S-methyl-2-((2-methylbut-2-enyl)thio)ethanolium. The activity of TEMTase has been documented in various microorganisms and animal tissues, showcasing a broad substrate specificity that likely includes prenylated thioethers.

Beyond methylation, other significant metabolic conversions of thioethers include S-oxidation. This process, often mediated by cytochrome P450 monooxygenases or flavin-containing monooxygenases (FMOs), results in the formation of sulfoxides and subsequently sulfones. These reactions increase the polarity of the parent compound, facilitating its excretion. For this compound, this would lead to the formation of 2-((2-Methylbut-2-enyl)sulfinyl)ethanol and 2-((2-Methylbut-2-enyl)sulfonyl)ethanol, respectively.

The table below summarizes key enzymatic conversions applicable to thioethers like this compound.

| Enzymatic Reaction | Enzyme Family | Cofactor/Coreactant | Potential Product from this compound |

| S-Methylation | Thioether S-methyltransferase (TEMTase) | S-adenosyl-L-methionine (SAM) | S-methyl-2-((2-methylbut-2-enyl)thio)ethanolium |

| S-Oxidation (to Sulfoxide) | Cytochrome P450 monooxygenases, Flavin-containing monooxygenases (FMOs) | NADPH, O₂ | 2-((2-Methylbut-2-enyl)sulfinyl)ethanol |

| S-Oxidation (to Sulfone) | Cytochrome P450 monooxygenases, Flavin-containing monooxygenases (FMOs) | NADPH, O₂ | 2-((2-Methylbut-2-enyl)sulfonyl)ethanol |

In prokaryotic systems, particularly in bacteria, the metabolism of sulfur compounds is diverse and crucial for survival. Bacteria can utilize a wide array of organosulfur compounds as nutrient sources. The degradation of thioethers can proceed through various pathways, including the cleavage of the carbon-sulfur bond, which can release volatile thiols. For instance, some bacteria can metabolize organosulfur compounds through oxidative pathways that target the sulfur atom, leading to sulfoxides and sulfones, which can then be further metabolized.

In eukaryotic model organisms, such as yeast and certain fungi, the metabolism of xenobiotic thioethers often mirrors the detoxification pathways found in higher organisms, involving S-oxidation and conjugation reactions. Yeast, for example, possesses a robust system for metabolizing sulfur compounds, and its enzymes are often studied as models for their mammalian counterparts.

The metabolism of the ethanol (B145695) moiety of this compound is also anticipated. Alcohol dehydrogenases and aldehyde dehydrogenases can oxidize the ethanol group to an aldehyde and then to a carboxylic acid, respectively. This would result in the formation of (2-((2-methylbut-2-enyl)thio))acetaldehyde and (2-((2-methylbut-2-enyl)thio))acetic acid. These acidic metabolites are generally more water-soluble and can be more readily eliminated or enter central metabolic pathways.

| Organism Type | Key Metabolic Pathways for Thioethers | Potential Metabolites of this compound |

| Prokaryotes (e.g., Bacteria) | S-oxidation, C-S bond cleavage, utilization as a sulfur source. | 2-((2-Methylbut-2-enyl)sulfinyl)ethanol, 2-((2-Methylbut-2-enyl)sulfonyl)ethanol, 2-Mercaptoethanol (B42355), 3-Methyl-2-buten-1-thiol. |

| Eukaryotes (e.g., Yeast) | S-oxidation, S-methylation, oxidation of the ethanol moiety. | 2-((2-Methylbut-2-enyl)sulfinyl)ethanol, 2-((2-Methylbut-2-enyl)sulfonyl)ethanol, S-methyl-2-((2-methylbut-2-enyl)thio)ethanolium, (2-((2-methylbut-2-enyl)thio))acetic acid. |

Role in Secondary Metabolite Pathways in Plants and Microorganisms

Thioethers, including those with prenyl groups, are integral components of the secondary metabolism of many plants and microorganisms. These compounds often contribute to the organism's defense mechanisms, signaling processes, or possess characteristic aromas.

Recent research has identified a family of prenylated volatile sulfur compounds in plants like Cannabis sativa. One such compound, 3-methyl-2-butene-1-thiol, is structurally very similar to the prenyl portion of this compound and is a key contributor to the plant's characteristic aroma. This suggests that this compound or its close analogs could be natural products synthesized within the secondary metabolite pathways of certain plant species.

The biosynthesis of such compounds likely involves the transfer of a prenyl group, such as dimethylallyl pyrophosphate (DMAPP), from the isoprenoid pathway to a sulfur-containing precursor. The ethanolthio- moiety could be derived from cysteine or its metabolic products.

In microorganisms, sulfur-containing secondary metabolites are well-documented, including the notable examples of the antibiotic penicillin (which contains a thiazolidine (B150603) ring, a type of cyclic thioether) and biotin (B1667282) (a vitamin with a tetrahydrothiophene (B86538) ring). The biosynthesis of these complex molecules often involves radical S-adenosylmethionine (SAM) enzymes, which are capable of inserting sulfur atoms into unactivated C-H bonds. nih.gov It is plausible that the biosynthesis of this compound in microorganisms could follow a pathway involving the enzymatic conjugation of a prenyl donor with a sulfur-containing molecule derived from amino acid metabolism.

The presence of the prenyl group in this compound is significant, as prenylation is a common strategy in nature to increase the lipophilicity of a molecule, potentially facilitating its interaction with cell membranes or enhancing its volatility for signaling purposes.

Non Biological Applications and Industrial Relevance of 2 2 Methylbut 2 Enyl Thio Ethanol

Chemical Intermediates in Polymer and Material Science

While specific, large-scale industrial use of 2-((2-Methylbut-2-enyl)thio)ethanol in polymer synthesis is not extensively documented in publicly available literature, the inherent chemical functionalities of the molecule suggest its potential as a valuable intermediate and building block in material science. The presence of both a hydroxyl (-OH) group and a thioether linkage allows for its incorporation into various polymer backbones and for the modification of material surfaces.

The hydroxyl group can participate in condensation polymerization reactions to form polyesters or polyurethanes. The thioether component can influence the final properties of a material, potentially enhancing its refractive index, thermal stability, or adhesion to metallic substrates. Furthermore, the double bond within the methylbutenyl group offers a site for further chemical modification, such as vulcanization or grafting, which could be exploited to create cross-linked polymers or to attach other functional molecules.

The stability often associated with thioethers suggests that polymers incorporating this compound could exhibit enhanced resistance to oxidation, a desirable characteristic for materials used in demanding environments. Companies that specialize in sulfur and heterocyclic chemistries often produce intermediates for a range of industries, including material sciences, indicating a commercial framework for such applications.

Potential in Agrochemical Formulations

The field of agrochemicals represents another area where this compound may find application. Organosulfur compounds are integral to the design of many pesticides, including insecticides and fungicides. The thioether group is a key feature in the biological activity of some of these products. While direct evidence of this compound's inclusion in current commercial agrochemical products is limited, its structural motifs are relevant.

It can be envisioned as an intermediate in the synthesis of more complex active ingredients. The lipophilic nature of the methylbutenyl group could enhance the penetration of a potential pesticide through the waxy cuticle of plants or the exoskeleton of insects. The ethanol (B145695) moiety provides a handle for further chemical derivatization to fine-tune the compound's solubility, stability, and specific activity. Chemical manufacturers that produce intermediates for the agrochemical sector often synthesize a wide array of organosulfur compounds for research and development, and this compound fits within this chemical class.

Innovations in Analytical Standards and Reference Materials

The development of new chemical products and the enforcement of environmental regulations necessitate the availability of high-purity analytical standards. As a unique chemical entity, this compound can serve as a reference material for its own detection and quantification. This is crucial in industrial settings for quality control during its synthesis and use, as well as for monitoring its presence in environmental samples, should it become more widely used.

Its distinct molecular weight and fragmentation pattern in mass spectrometry make it a suitable candidate for use as an internal or external standard in chromatographic techniques like GC-MS or LC-MS. The availability of a certified reference material for this compound would be a prerequisite for its inclusion in regulated products or for its monitoring by regulatory bodies. While not as common as some other industrial chemicals, its availability from specialty chemical suppliers indicates its use in research and potentially as a niche analytical standard.

Environmental Fate and Degradation Mechanisms of 2 2 Methylbut 2 Enyl Thio Ethanol in Academic Contexts

Pathways of Environmental Degradation

The environmental degradation of 2-((2-Methylbut-2-enyl)thio)ethanol is governed by a combination of abiotic and biotic processes. Its chemical structure, featuring a thioether linkage, a carbon-carbon double bond (alkene), and a primary alcohol (hydroxyl group), dictates its susceptibility to various transformation pathways.

Abiotic Transformation Processes

Abiotic degradation involves chemical and physical processes that occur without the intervention of living organisms. For this compound, the most probable abiotic degradation pathways are photooxidation, reaction with atmospheric oxidants like hydroxyl radicals and ozone, and to a lesser extent, hydrolysis.

Photooxidation and Reaction with Atmospheric Oxidants: In the troposphere, volatile and semi-volatile organic compounds are primarily degraded by reaction with photochemically generated oxidants. copernicus.orgcopernicus.org The hydroxyl radical (•OH) is a key oxidant that can react with both the thioether and alkene moieties of the molecule. The presence of a carbon-carbon double bond makes the molecule susceptible to addition reactions with •OH. copernicus.org Furthermore, the thioether group can be oxidized by •OH, potentially leading to the formation of the corresponding sulfoxide (B87167) and subsequently sulfone.

Ozone (O₃) is another critical atmospheric oxidant, particularly for compounds containing alkene functional groups. nih.gov The ozonolysis of the 2-methylbut-2-enyl group would lead to the cleavage of the carbon-carbon double bond, resulting in the formation of smaller, more oxidized compounds such as ketones and aldehydes. science.govnih.gov The rate of this reaction is influenced by the substitution pattern of the alkene. copernicus.org

Table 1: Estimated Abiotic Degradation Rates for Compounds Analogous to this compound

| Process | Analogous Compound(s) | Rate Constant / Half-life | Environmental Compartment |

| Reaction with •OH | Aliphatic thiols | ~10⁻¹⁰ to 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ wisc.edu | Atmosphere |

| Branched alkenes | Varies with structure | Atmosphere | |

| Ozonolysis | Unsaturated hydrocarbons | Varies with structure nih.govcopernicus.org | Atmosphere |

| Photolysis | Trifluralin (pesticide) | Gas-phase half-life: 22-24 min (sunlight corrected) nih.gov | Atmosphere |

| Chlorpyrifos (pesticide) | Gas-phase half-life: 1.4-2.2 h (sunlight corrected) nih.gov | Atmosphere |

Biotic Degradation Mechanisms by Microorganisms

Biotic degradation, mediated by the metabolic activities of microorganisms, is a crucial pathway for the removal of organic compounds from soil and water environments. The biodegradability of this compound will depend on its bioavailability and its susceptibility to microbial enzymatic attack.

The presence of the hydroxyl group is expected to increase the water solubility of the compound, which may enhance its availability to microorganisms. Bacteria are known to degrade a wide variety of aliphatic and unsaturated hydrocarbons. nih.gov The degradation of the alkene component can proceed through aerobic pathways involving oxygenases that break the double bond.

The thioether linkage is also subject to microbial degradation. Numerous bacterial species have been identified that can metabolize organosulfur compounds. nih.govlibretexts.org The degradation pathways can involve the oxidation of the sulfur atom to form a sulfoxide, which can then be further metabolized. In some cases, the carbon-sulfur bond can be cleaved, releasing the sulfur as inorganic sulfide (B99878) or sulfate (B86663). The presence of an additional carbon source can influence the rate and pathway of organosulfur biodegradation. nih.gov For instance, some studies have shown that higher levels of an external carbon source can lead to improved removal of organosulfur compounds. nih.gov

Some of the key bacterial genera known for their ability to degrade organosulfur compounds and/or hydrocarbons include Rhodococcus, Pseudomonas, Bacillus, and various species of sulfate-reducing bacteria. nih.govunesp.br

Table 2: Microorganisms Involved in the Degradation of Structurally Related Compounds

| Microorganism Genus | Compound Type Degraded | Degradation Pathway/Products |

| Ferruginibacter | Organosulfur compounds nih.gov | Sulfur metabolism nih.gov |

| Rhodopseudomonas | Organosulfur compounds nih.gov | Sulfur metabolism nih.gov |

| Gordonia | Organosulfur compounds nih.govresearchgate.net | Sulfur metabolism, biofilm formation nih.govresearchgate.net |

| Thiobacillus | Organosulfur compounds nih.gov | Sulfur metabolism nih.gov |

| Arthrobacter | Diethylketone nih.gov | Biodegradation to simpler compounds nih.gov |

Ecological Interactions and Biogeochemical Cycling

The introduction of this compound into the environment can lead to various ecological interactions and influence local biogeochemical cycles, particularly the sulfur cycle.

Volatile organosulfur compounds (VOSCs) play a significant role in both marine and terrestrial ecosystems. uea.ac.uknih.gov They can act as signaling molecules, mediating interactions between different organisms. nih.govnih.govpsu.edu For example, microbial volatile organic compounds can influence plant growth and disease resistance. nih.govresearchgate.net Given its likely volatility due to the methylbutenyl group, this compound or its degradation products could potentially participate in such interactions.

In the atmosphere, the oxidation of VOSCs contributes to the formation of sulfate aerosols, which can impact air quality and climate. copernicus.org The atmospheric fate of this compound, through its reactions with oxidants, would contribute to the complex chemistry of the troposphere. copernicus.orgcopernicus.orglibretexts.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 2-((2-Methylbut-2-enyl)thio)ethanol, and how can reaction parameters be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 2-methylbut-2-enyl thiol and ethylene oxide derivatives. A heterogenous catalytic approach using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) at 70–80°C for 1 hour has shown efficacy, yielding products monitored by TLC and purified via recrystallization in aqueous acetic acid . Reaction yield is influenced by solvent polarity, catalyst loading, and temperature. Comparative studies using alternative catalysts (e.g., phase-transfer catalysts) may resolve inconsistencies in reported yields.

Q. Which spectroscopic techniques are critical for structural elucidation, and what diagnostic signals should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Monitor thioether (-S-) stretches at 600–700 cm⁻¹ and hydroxyl (-OH) bands at 3200–3600 cm⁻¹.

- ¹H NMR : Key signals include the allylic protons of the 2-methylbut-2-enyl group (δ 1.6–1.8 ppm, multiplet) and the ethanol backbone’s -CH₂-S- protons (δ 2.5–3.0 ppm) .

- 13C NMR : Confirm the thioether linkage (C-S) at δ 30–40 ppm. Cross-validate with mass spectrometry (e.g., ESI-MS) for molecular ion verification.

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability is pH- and temperature-dependent. Store under inert gas (N₂/Ar) at 4°C in amber glass to prevent oxidation of the thioether group. Accelerated degradation studies (40°C/75% RH) over 4–6 weeks can assess shelf life. Monitor via HPLC for degradation products (e.g., sulfoxides) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The thiol group’s nucleophilicity drives reactivity, but steric hindrance from the 2-methylbut-2-enyl group may slow kinetics. Computational modeling (DFT or MD simulations) can map transition states and predict regioselectivity. Compare with analogous compounds like 2-[(2-Methoxyethyl)thio]ethanol, where electron-donating groups enhance reactivity . Experimental validation via kinetic isotope effects (KIEs) or Hammett plots can resolve mechanistic contradictions.

Q. How can researchers address discrepancies in reported solubility data across solvent systems?

- Methodological Answer : Discrepancies may arise from solvent polarity or impurities. Use a standardized protocol:

- Prepare saturated solutions in deuterated solvents (DMSO-d₆, CDCl₃) and quantify solubility via ¹H NMR integration against an internal standard (e.g., TMS).

- Cross-check with gravimetric analysis after solvent evaporation.

- Note that polar aprotic solvents (e.g., DMF) may improve solubility due to hydrogen bonding with the -OH group .

Q. What experimental designs are suitable for evaluating the compound’s bioactivity in vitro, particularly in thiol-mediated pathways?

- Methodological Answer :

- Antioxidant Assays : Measure thiol group reactivity using DPPH or ABTS radical scavenging assays. Compare with controls like glutathione.

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Reference analogs like nitrobenzoxadiazole (NBD) derivatives, which show anticancer activity via thiol adduct formation .

- Mechanistic Probes : Employ fluorescent thiol-reactive dyes (e.g., monobromobimane) to track cellular uptake and thiol interaction in real-time.

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.